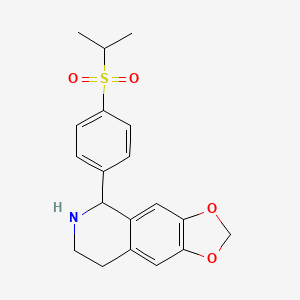
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide is a synthetic compound with the molecular formula C29H39N5O7 and a molecular weight of 569.65 g/mol. It is known for its complex structure, which includes a tert-butyl carbamate (Boc) protecting group, a D-phenylalanine (D-Phe) residue, an alanine (Ala) residue, a norleucine (Nle) residue, and a p-nitroanilide group. This compound is often used in biochemical research and has various applications in scientific studies.
Vorbereitungsmethoden
The synthesis of N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide involves multiple steps, typically starting with the protection of amino acids and subsequent coupling reactions. The Boc group is used to protect the amino group of D-phenylalanine, followed by the sequential addition of alanine and norleucine residues. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the free amine group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids like trifluoroacetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying peptide synthesis and reactions.
Biology: It is used in enzyme assays to study protease activity.
Industry: It is used in the synthesis of complex peptides and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide involves its interaction with specific molecular targets, such as proteases. The compound acts as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition. The p-nitroanilide group is particularly useful as it releases a chromophore upon cleavage, enabling easy detection and quantification of enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide can be compared with other similar compounds, such as:
This compound: Similar in structure but may have different protecting groups or amino acid residues.
This compound: Another peptide substrate with variations in the amino acid sequence or protecting groups.
The uniqueness of this compound lies in its specific combination of residues and the presence of the p-nitroanilide group, which makes it particularly useful for enzyme assays and biochemical studies.
Eigenschaften
Molekularformel |
C29H39N5O7 |
|---|---|
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H39N5O7/c1-6-7-13-23(26(36)31-21-14-16-22(17-15-21)34(39)40)32-25(35)19(2)30-27(37)24(18-20-11-9-8-10-12-20)33-28(38)41-29(3,4)5/h8-12,14-17,19,23-24H,6-7,13,18H2,1-5H3,(H,30,37)(H,31,36)(H,32,35)(H,33,38)/t19-,23-,24+/m0/s1 |
InChI-Schlüssel |
HNSVYXUELBPFEO-WDJPJFJCSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)

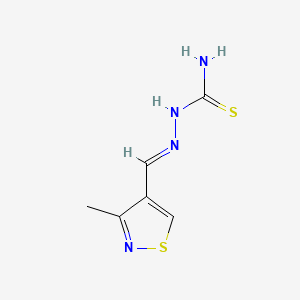

![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
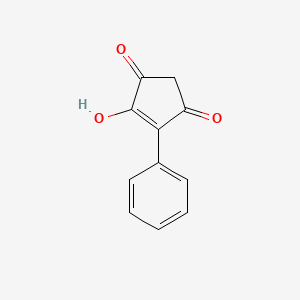
![2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B13820577.png)

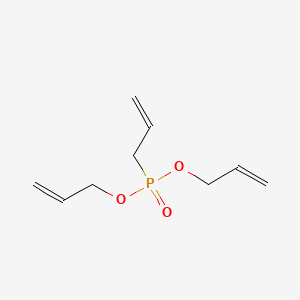
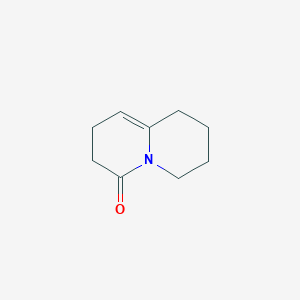
![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
![3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13820607.png)
